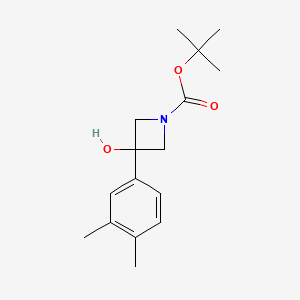![molecular formula C14H20N4O2 B11842612 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimetil-7-(piperidin-1-ilmetil)-1H-pirrolo[2,3-d]pirimidina-2,4(3H,7H)-diona es un compuesto heterocíclico que pertenece a la clase de pirrolo[2,3-d]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,3-Dimetil-7-(piperidin-1-ilmetil)-1H-pirrolo[2,3-d]pirimidina-2,4(3H,7H)-diona típicamente implica la condensación de 4-cloro-7H-pirrolo[2,3-d]pirimidina con piperidina bajo condiciones de reflujo . La reacción a menudo se lleva a cabo en presencia de una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,3-Dimetil-7-(piperidin-1-ilmetil)-1H-pirrolo[2,3-d]pirimidina-2,4(3H,7H)-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de pirrolo[2,3-d]pirimidina-2,4-diona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la porción de piperidina.
Aplicaciones Científicas De Investigación
1,3-Dimetil-7-(piperidin-1-ilmetil)-1H-pirrolo[2,3-d]pirimidina-2,4(3H,7H)-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1,3-Dimetil-7-(piperidin-1-ilmetil)-1H-pirrolo[2,3-d]pirimidina-2,4(3H,7H)-diona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, afectando así la función de la enzima. Además, puede interactuar con las vías celulares involucradas en la proliferación celular y la apoptosis, contribuyendo a sus posibles efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos Similares
Pirido[2,3-d]pirimidin-5-ona: Conocida por sus actividades antiproliferativas y antimicrobianas.
Pirido[2,3-d]pirimidin-7-ona: Notable por su papel como inhibidor de la tirosina quinasa e inhibidor de la quinasa dependiente de ciclina.
Singularidad
1,3-Dimetil-7-(piperidin-1-ilmetil)-1H-pirrolo[2,3-d]pirimidina-2,4(3H,7H)-diona es única debido a sus características estructurales específicas, como la presencia del grupo piperidina, que puede contribuir a sus distintas actividades biológicas y potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C14H20N4O2 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(piperidin-1-ylmethyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N4O2/c1-15-12-11(13(19)16(2)14(15)20)6-9-18(12)10-17-7-4-3-5-8-17/h6,9H,3-5,7-8,10H2,1-2H3 |
Clave InChI |
RJUVUDDORIMLIY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CN2CN3CCCCC3)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


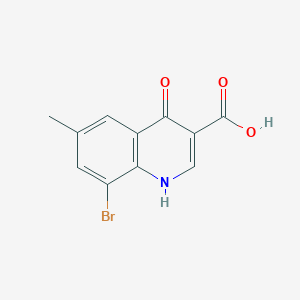
![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)


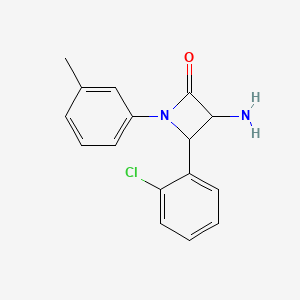
![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)

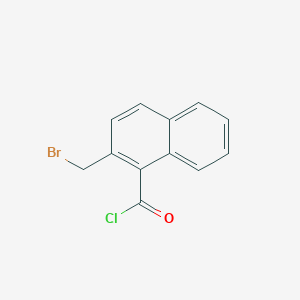
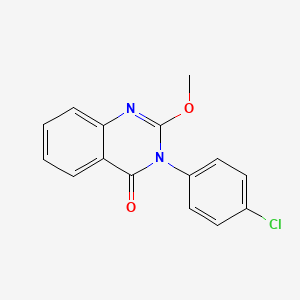
![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)


